

# A Comparative Guide: HPLC-UV vs. LC-MS/MS for Glyburide Quantification

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## Compound of Interest

Compound Name: Glyburide-D3

Cat. No.: B1448855

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For researchers and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) like Glyburide is paramount. Two common analytical techniques for this purpose are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in selecting the most appropriate technique for your specific analytical needs.

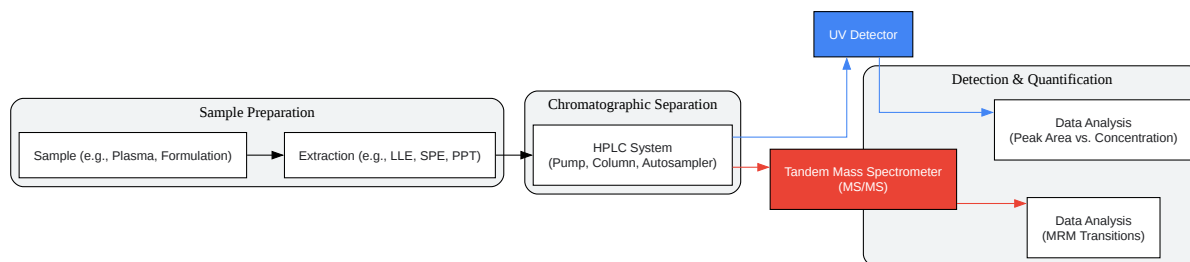
## Performance Comparison at a Glance

The primary distinction between HPLC-UV and LC-MS/MS lies in their sensitivity and selectivity. LC-MS/MS generally offers significantly lower limits of detection and quantification, making it the preferred method for applications requiring high sensitivity, such as pharmacokinetic studies in biological matrices. HPLC-UV, while less sensitive, can be a robust and cost-effective alternative for the analysis of bulk drug substances and pharmaceutical formulations where concentrations are higher.

Performance Metric	HPLC-UV	LC-MS/MS
Limit of Detection (LOD)	0.02 µg/mL (20 ng/mL)[1]	0.06 - 0.13 ng/mL[2][3]
Limit of Quantification (LOQ)	0.05 µg/mL (50 ng/mL)[1]	0.2 - 1.02 ng/mL[2][4]
Linearity Range	10 - 240 µg/mL[1][5]	0.1 - 1000 ng/mL[6][7]
Accuracy	95.0% - 105.0% recovery[1]	86% - 114%[4]
Precision (%RSD)	< 2.0%[1]	< 15%[2][4]
Selectivity	Lower; potential for interference from co-eluting compounds.	Higher; based on mass-to-charge ratio, minimizing interferences.
Cost & Complexity	Lower cost, simpler operation.	Higher initial investment and operational complexity.

## Experimental Workflows

The general workflow for both techniques involves sample preparation followed by chromatographic separation and detection. However, the specifics of each step, particularly detection, differ significantly.



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